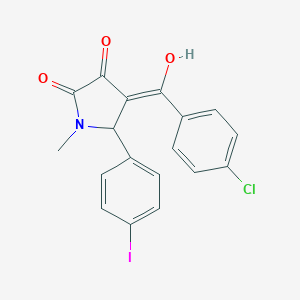
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer and inflammation pathways. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one may have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has potential as a fluorescent probe for imaging applications. However, the synthesis of this compound is challenging, and it may be difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, further research is needed to explore the potential use of this compound as a fluorescent probe for imaging applications. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline to form 4-(4-chlorobenzoyl)-4-iodoaniline. This intermediate is then reacted with methyl acetoacetate to give the final product. The synthesis of this compound is challenging due to the presence of both electron-withdrawing and electron-donating groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-iodophenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C18H13ClINO3 |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-iodophenyl)-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13ClINO3/c1-21-15(10-4-8-13(20)9-5-10)14(17(23)18(21)24)16(22)11-2-6-12(19)7-3-11/h2-9,15,22H,1H3/b16-14- |
InChI-Schlüssel |
FGPKJODMKFTPLK-PEZBUJJGSA-N |
Isomerische SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)I |
SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Kanonische SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
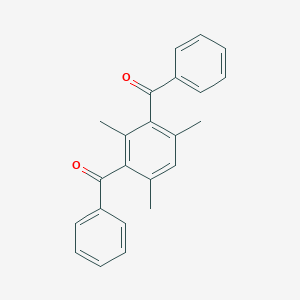

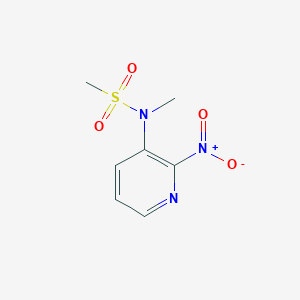

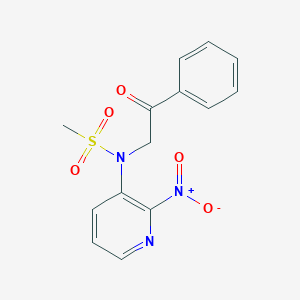
![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
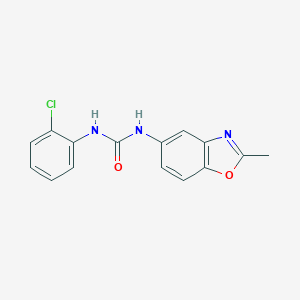
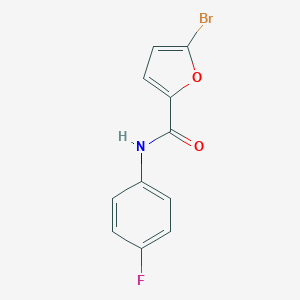

![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)